molecular formula C7H4Cl2N2 B6233705 4,6-dichloro-3-methylpyridine-2-carbonitrile CAS No. 1393559-10-8

4,6-dichloro-3-methylpyridine-2-carbonitrile

Cat. No. B6233705
CAS RN: 1393559-10-8
M. Wt: 187
InChI Key:
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Description

The compound “4,6-dichloro-2-methylpyrimidine” is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field .


Synthesis Analysis

A route to 4,5,6-trichloropyrimidine-2-carbonitrile was developed starting from 4,6-dichloro-2-(methylthio)-pyrimidine. The steps involved nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide and chlorination at the pyrimidine C5 position with NCS .


Molecular Structure Analysis

The molecular formula of “2,4-Dichloro-6-methylpyridine” is C6H5Cl2N . The average mass is 162.017 Da and the monoisotopic mass is 160.979904 Da .


Chemical Reactions Analysis

“2,4-Dichloro-6-methylpyridine” undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .


Physical And Chemical Properties Analysis

The compound “4,6-Dichloro-2-methylpyrimidine” is a white to off-white solid . The molecular formula is C5H4Cl2N2 and the molecular weight is 163.00 . It is a solid at 20℃ . The melting point is between 44.0 48.0 °C . It is soluble in methanol .

Safety and Hazards

The compound “4,6-Dichloro-2-methylpyrimidine” may cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,6-dichloro-3-methylpyridine-2-carbonitrile can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2,6-dichloropyridine", "acetonitrile", "methylamine", "sodium hydroxide", "sodium cyanide", "sulfuric acid", "sodium nitrite", "copper(II) sulfate pentahydrate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2,6-dichloropyridine is reacted with methylamine in the presence of sodium hydroxide to form 4,6-dichloro-3-methylpyridine.", "Step 2: The resulting product from step 1 is then reacted with sodium cyanide in the presence of sulfuric acid to form 4,6-dichloro-3-methylpyridine-2-carboxylic acid.", "Step 3: The carboxylic acid from step 2 is then converted to the corresponding acid chloride using thionyl chloride.", "Step 4: The acid chloride from step 3 is then reacted with sodium nitrite and copper(II) sulfate pentahydrate in the presence of hydrochloric acid to form the corresponding diazonium salt.", "Step 5: The diazonium salt from step 4 is then reacted with excess sodium cyanide in the presence of copper(II) sulfate pentahydrate to form 4,6-dichloro-3-methylpyridine-2-carbonitrile.", "Step 6: The product from step 5 is isolated and purified by recrystallization from water and sodium chloride." ] }

CAS RN

1393559-10-8

Product Name

4,6-dichloro-3-methylpyridine-2-carbonitrile

Molecular Formula

C7H4Cl2N2

Molecular Weight

187

Purity

95

Origin of Product

United States

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